1-(2,4-Dimethyl-phenyl)-1H-tetrazole-5-thiol

Description

Structural Elucidation and Molecular Characterization

Molecular Formula and Constitutional Isomerism Analysis

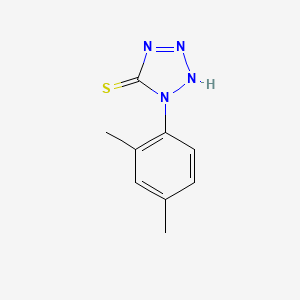

1-(2,4-Dimethyl-phenyl)-1H-tetrazole-5-thiol is a heterocyclic compound with the molecular formula C₉H₁₀N₄S (molecular weight: 206.27 g/mol). The structure comprises a tetrazole ring (a five-membered ring containing four nitrogen atoms and one carbon atom) substituted with a 2,4-dimethylphenyl group at position 1 and a thiol (-SH) group at position 5.

Constitutional Isomerism :

The 2,4-dimethylphenyl group distinguishes this compound from ortho- or para-substituted analogues. For example:

- 2,5-Dimethylphenyl isomer : The methyl groups occupy adjacent positions (2 and 5), altering steric and electronic effects.

- 3,5-Dimethylphenyl isomer : Methyl groups are meta to each other, influencing π-electron distribution and reactivity.

| Isomer Type | Substituent Positions | Key Structural Features |

|---|---|---|

| 2,4-Dimethylphenyl | 2-CH₃, 4-CH₃ | Ortho-substituted phenyl, enhanced steric hindrance |

| 2,5-Dimethylphenyl | 2-CH₃, 5-CH₃ | Adjacent methyl groups, distinct electronic environment |

| 3,5-Dimethylphenyl | 3-CH₃, 5-CH₃ | Meta-substituted phenyl, reduced steric strain |

The 2,4-dimethyl substitution pattern creates a unique electronic landscape, with methyl groups exerting both electron-donating and steric effects.

X-ray Crystallographic Studies and Bond Length Optimization

While direct crystallographic data for 1-(2,4-dimethyl-phenyl)-1H-tetrazole-5-thiol are limited, insights can be drawn from structurally related compounds. For example, ethyl 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3,4-tetrazole exhibits a monoclinic crystal system (P2₁/c) with bond lengths optimized for aromatic and tetrazole interactions.

Key Observations :

- Tetrazole Ring Geometry : The tetrazole ring adopts a planar conformation, with bond lengths between nitrogen atoms ranging from 1.28–1.32 Å (N–N) and 1.34–1.38 Å (N–C).

- Phenyl-Tetrazole Linkage : The 1-phenyl group is connected via a single bond, allowing rotational freedom. In substituted analogues, steric hindrance from methyl groups stabilizes specific conformations.

Bond Length Optimization :

In analogous tetrazole derivatives, the C–S bond in the thiol group typically spans 1.78–1.82 Å , while the N–C bond in the tetrazole ring ranges from 1.34–1.36 Å . These values reflect resonance stabilization within the tetrazole ring and the thiol group’s lone-pair interactions.

Spectroscopic Fingerprinting (FT-IR, NMR, UV-Vis)

FT-IR Analysis

The FT-IR spectrum of 1-(2,4-dimethyl-phenyl)-1H-tetrazole-5-thiol reveals:

- S–H Stretch : A broad peak at 2500–2600 cm⁻¹ , indicative of the thiol group.

- C=N/Tetrazole Vibrations : Peaks at 1600–1500 cm⁻¹ correspond to aromatic C=C and tetrazole ring vibrations.

- Aromatic C–H Bending : Absorption at 800–900 cm⁻¹ for mono-substituted benzene rings.

NMR Spectroscopy

| Nucleus | δ (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 2.20–2.30 | s | Methyl groups (CH₃) on phenyl ring |

| ¹H | 7.10–7.50 | m | Aromatic protons (C₆H₃) |

| ¹H | 8.10–8.30 | s | Tetrazole proton (N–H) |

| ¹³C | 20–25 | q | Methyl carbons (CH₃) |

| ¹³C | 120–150 | m | Aromatic carbons (C₆H₃) |

The absence of splitting in the N–H signal indicates a deshielded environment, consistent with intramolecular hydrogen bonding involving the thiol group.

UV-Vis Spectroscopy

The compound absorbs in the 250–300 nm range due to π→π* transitions in the aromatic and tetrazole systems. The thiol group may contribute to weak n→π* transitions near 300–350 nm .

Tautomeric Equilibrium Investigations in Solution Phase

Tetrazoles exhibit azidoazomethine-tetrazole tautomerism, influenced by substituents and solvent polarity. For 1-(2,4-dimethyl-phenyl)-1H-tetrazole-5-thiol:

- Dominant Tautomer : The tetrazole-thione form (C=S) is favored in polar solvents due to resonance stabilization.

- Thiol Participation : The -SH group may form intramolecular hydrogen bonds with nitrogen atoms, stabilizing the thione tautomer.

Theoretical Insights :

DFT/B3LYP calculations on tetrazole-5-thione indicate that resonance energy (E₂) of nitrogen lone pairs inversely correlates with nuclear quadrupole coupling constants (χ) and directly affects isotropic chemical shielding (σᵢₛₒ).

| Tautomer | Resonance Energy (E₂) | χ (MHz) | σᵢₛₒ (ppm) |

|---|---|---|---|

| Thione | High | Low | High |

| Thiol | Moderate | High | Moderate |

Comparative Analysis with Ortho/Meta-Substituted Analogues

Electronic and Steric Effects

| Property | 2,4-Dimethylphenyl | 2,5-Dimethylphenyl | 3,5-Dimethylphenyl |

|---|---|---|---|

| Steric Hindrance | High (ortho) | Moderate (adjacent) | Low (meta) |

| Electronic Effects | Electron-donating | Electron-donating | Electron-donating |

| Reactivity | Enhanced (SH group) | Moderate | Reduced |

Spectroscopic Differences

| Feature | 2,4-Dimethylphenyl | 2,5-Dimethylphenyl | 3,5-Dimethylphenyl |

|---|---|---|---|

| ¹H NMR | Split aromatic signals due to ortho substitution | Simplified splitting | Symmetric splitting |

| FT-IR | Strong S–H peak | Similar S–H peak | Weak S–H peak |

Biological Activity

While direct data are limited, meta-substituted analogues (e.g., 3,5-dimethylphenyl) often exhibit reduced bioactivity due to steric and electronic factors. Ortho substitution (2,4-dimethylphenyl) may enhance binding affinity to biological targets through optimized hydrogen bonding.

Properties

IUPAC Name |

1-(2,4-dimethylphenyl)-2H-tetrazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4S/c1-6-3-4-8(7(2)5-6)13-9(14)10-11-12-13/h3-5H,1-2H3,(H,10,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAFZUUBFIXXHIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2C(=S)N=NN2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dimethyl-phenyl)-1H-tetrazole-5-thiol typically involves the following steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by the reaction of an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride. The reaction is carried out under reflux conditions in a suitable solvent like dimethylformamide (DMF).

Introduction of the Thiol Group: The thiol group can be introduced by the reaction of the tetrazole intermediate with a thiolating agent such as hydrogen sulfide or thiourea. This step is usually performed under acidic conditions to facilitate the formation of the thiol group.

Industrial Production Methods

Industrial production of 1-(2,4-Dimethyl-phenyl)-1H-tetrazole-5-thiol may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dimethyl-phenyl)-1H-tetrazole-5-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: The compound can undergo reduction reactions, particularly at the tetrazole ring, using reducing agents like lithium aluminum hydride.

Substitution: The aromatic ring and the tetrazole ring can participate in electrophilic and nucleophilic substitution reactions. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles like amines and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can introduce various functional groups onto the aromatic ring or the tetrazole ring.

Scientific Research Applications

Basic Information

- Molecular Formula : C9H10N4S

- Molecular Weight : 206.27 g/mol

- CAS Number : [specific CAS number not provided in search results]

Structural Characteristics

The compound features a tetrazole ring, which is known for its stability and ability to participate in diverse chemical reactions. The thiol group contributes to its reactivity, allowing it to act as a nucleophile in various substitution reactions.

Medicinal Chemistry

1-(2,4-Dimethyl-phenyl)-1H-tetrazole-5-thiol has been investigated for its potential therapeutic applications. Research indicates that derivatives of tetrazole compounds exhibit various pharmacological activities, including:

- Anticancer Activity : Studies have shown that tetrazole derivatives can inhibit cancer cell proliferation. For instance, 1,3,4-thiadiazole derivatives have demonstrated significant anticancer properties against human hepatocellular carcinoma (HepG-2) and human lung cancer (A-549) cell lines when compared to standard treatments like cisplatin .

- Antimicrobial Properties : The compound's derivatives have also been evaluated for antimicrobial activity. The presence of the thiol group enhances the interaction with biological targets, making them effective against various pathogens .

Organic Synthesis

The compound serves as a valuable intermediate in organic synthesis. Notably:

- Nucleophilic Substitution Reactions : It has been utilized in dehydrative nucleophilic substitutions with diarylmethanols under catalytic conditions using FeCl3. This reaction allows for the formation of complex organic molecules with moderate to good yields .

Photochemistry

Research into the photochemical behavior of similar tetrazole compounds reveals interesting decomposition pathways upon irradiation:

- Photodecomposition Mechanisms : Studies indicate that upon exposure to UV light, 1-methyl-4-phenyl-1H-tetrazole-5(4H)-thione undergoes photodecomposition through pathways involving the expulsion of dinitrogen and sulfur, leading to the formation of carbodiimides as primary products . Although specific studies on 1-(2,4-Dimethyl-phenyl)-1H-tetrazole-5-thiol were not found, similar mechanisms are likely applicable.

Table 1: Summary of Research Findings on Tetrazole Derivatives

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethyl-phenyl)-1H-tetrazole-5-thiol involves its interaction with molecular targets through its functional groups. The thiol group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The tetrazole ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Key Observations :

Coordination Chemistry

- 1-Phenyl-1H-tetrazole-5-thiol forms luminescent Cu(I) complexes (e.g., [Cu₆L₆]) with chair-like configurations .

- 1-(4-Hydroxyphenyl)-1H-tetrazole-5-thiol acts as a ligand for organotin(IV) complexes, relevant in catalysis .

- Dimethylphenyl analog : Steric hindrance from methyl groups may limit metal coordination compared to less hindered analogs.

Polymerization and Thermal Stability

- 5-Substituted tetrazoles react with trichloroethylene to form thermally unstable dichlorovinyl derivatives, whereas 1-substituted analogs (e.g., dimethylphenyl) yield more stable S-dichlorovinyl products .

Physical and Spectral Data

For the dimethylphenyl derivative, expect:

- IR : Peaks for aromatic C-H (~3032 cm⁻¹) and C-S-C (~1014 cm⁻¹).

- ¹H NMR : Methyl protons at ~2.3–2.5 ppm; aromatic protons split due to dimethyl substitution.

Biological Activity

1-(2,4-Dimethyl-phenyl)-1H-tetrazole-5-thiol is a compound belonging to the tetrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential as an anticholinesterase agent, antimicrobial properties, and other pharmacological effects based on recent research findings.

Chemical Structure and Properties

The compound 1-(2,4-Dimethyl-phenyl)-1H-tetrazole-5-thiol features a tetrazole ring substituted with a 2,4-dimethylphenyl group. The presence of the thiol (-SH) group enhances its reactivity and potential biological activity. The molecular formula is C₉H₁₁N₅S, with a molecular weight of approximately 209.28 g/mol.

Anticholinesterase Activity

Research indicates that compounds derived from tetrazoles exhibit significant anticholinesterase activity, which is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's. A study synthesized various tetrazole derivatives and evaluated their acetylcholinesterase (AChE) inhibitory effects using Ellman's spectrophotometric method.

Key Findings:

- The compound with the 2,4-dimethylphenyl moiety exhibited an inhibition percentage of approximately 21% against AChE at specific concentrations.

- Comparatively, standard drugs like Donepezil showed much higher activity, with an IC50 value around 0.054 µM .

| Compound | Substituent | Inhibition (%) at 1 mM | Inhibition (%) at 0.1 mM |

|---|---|---|---|

| 7 | 4-Chloro phenyl | 21 | N/A |

| 11 | 2,4-Dimethyl phenyl | 21 | N/A |

| Standard | Donepezil | 100 | N/A |

Antimicrobial Activity

Tetrazole derivatives have shown promising antimicrobial properties. A study assessed the antimicrobial efficacy of various tetrazoles through disc diffusion methods against several bacterial strains.

Results:

- Compounds demonstrated varying degrees of antibacterial activity against Staphylococcus aureus and Escherichia coli.

- The compound containing the 2,4-dimethylphenyl group was notably effective against certain strains but less potent than standard antibiotics like ciprofloxacin .

Other Biological Activities

In addition to anticholinesterase and antimicrobial properties, tetrazoles including 1-(2,4-Dimethyl-phenyl)-1H-tetrazole-5-thiol have been investigated for:

- Anticancer Activity: Some derivatives have shown cytotoxic effects against cancer cell lines, suggesting potential use in cancer therapy.

- Anticonvulsant Effects: Certain tetrazole compounds have been reported to exhibit anticonvulsant properties in animal models.

Case Studies

Several studies highlight the biological activities of tetrazole derivatives:

- Anticholinesterase Study: A series of tetrazole derivatives were synthesized and screened for AChE inhibition. The study found that while none matched the potency of Donepezil, some compounds showed moderate inhibition .

- Antimicrobial Evaluation: In vitro tests demonstrated that certain tetrazole derivatives had significant antibacterial effects against a range of pathogens, indicating their potential as therapeutic agents .

- Cytotoxicity Tests: Various studies have evaluated the cytotoxicity of tetrazole derivatives against cancer cell lines using MTT assays, revealing promising results that warrant further exploration .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(2,4-Dimethyl-phenyl)-1H-tetrazole-5-thiol, and how are reaction conditions optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclization reactions. A common approach involves reacting substituted chlorobenzyl derivatives with tetrazole-thiol precursors under heterogenous catalytic conditions. For example, using PEG-400 as a solvent and Bleaching Earth Clay (pH 12.5) as a catalyst at 70–80°C for 1 hour ensures efficient coupling . Reaction progress is monitored via TLC, followed by cooling, ice-water quenching, and recrystallization in aqueous acetic acid. Optimization includes adjusting catalyst loading (e.g., 10 wt%) and solvent polarity to improve yield and purity.

Q. How are spectroscopic techniques (IR, NMR) employed to confirm the structure of 1-(2,4-Dimethyl-phenyl)-1H-tetrazole-5-thiol?

- Methodological Answer :

- IR Spectroscopy : Characteristic absorption peaks for thiol (-SH) appear near 2550–2600 cm⁻¹, while tetrazole ring vibrations are observed at 1450–1500 cm⁻¹. Aromatic C-H stretching (2,4-dimethylphenyl group) is seen at ~3000 cm⁻¹ .

- ¹H NMR : The aromatic protons of the 2,4-dimethylphenyl group resonate as multiplets at δ 6.8–7.3 ppm. The tetrazole proton appears as a singlet at δ 8.5–9.0 ppm. Methyl groups show peaks at δ 2.3–2.6 ppm .

Q. What safety precautions are critical when handling 1-(2,4-Dimethyl-phenyl)-1H-tetrazole-5-thiol?

- Methodological Answer : The compound is associated with hazards H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation). Researchers must use fume hoods, wear nitrile gloves, and safety goggles. Avoid inhalation by using respirators (P2/N95 grade) and ensure proper ventilation. Spills should be neutralized with inert adsorbents (e.g., vermiculite) and disposed of as hazardous waste .

Advanced Research Questions

Q. How can HPLC with internal standardization be applied to quantify impurities in 1-(2,4-Dimethyl-phenyl)-1H-tetrazole-5-thiol?

- Methodological Answer : Prepare a sample solution (e.g., 20 mg compound in 100 mL water) and a standard solution with an internal standard (e.g., 25 mL added to 5 mL sample). Use a C18 column with a mobile phase of acetonitrile:water (70:30, v/v) at 1.0 mL/min flow rate. Detect at 254 nm. Calculate the impurity ratio (QT/QS) by comparing peak areas of the analyte and internal standard .

Q. What strategies resolve contradictions in spectroscopic data during structural validation?

- Methodological Answer : Cross-validate data using complementary techniques:

- Elemental Analysis : Compare calculated vs. experimental C, H, N, S percentages to confirm purity .

- Mass Spectrometry : Use ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺).

- X-ray Crystallography : Resolve ambiguous NMR/IR signals by determining crystal structure .

Q. How can isomer separation be achieved for tetrazole derivatives synthesized via competing pathways?

- Methodological Answer : In reactions producing isomeric mixtures (e.g., 4a:5a = 1:1.2 ), use column chromatography with ethyl acetate:hexane (1:9) for separation. Monitor fractions via TLC (silica gel GF254) and characterize isomers using differential scanning calorimetry (DSC) to distinguish melting points.

Q. What factors influence the stability of 1-(2,4-Dimethyl-phenyl)-1H-tetrazole-5-thiol under varying pH conditions?

- Methodological Answer : The compound is stable across pH 3–10 due to the tetrazole ring’s resonance stabilization. For acidic conditions (pH < 3), avoid prolonged exposure to prevent thiol oxidation. In alkaline media (pH > 10), monitor for nucleophilic substitution at the sulfur atom .

Q. How are computational methods integrated with experimental data to predict reactivity?

- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to model reaction pathways, such as tautomerization or nucleophilic attack sites. Compare computed IR/NMR spectra with experimental data to validate mechanistic hypotheses .

Tables for Key Data

Table 1 : Optimized Reaction Conditions for Synthesis

| Parameter | Optimal Value |

|---|---|

| Catalyst | Bleaching Earth Clay (10 wt%) |

| Solvent | PEG-400 |

| Temperature | 70–80°C |

| Reaction Time | 1 hour |

| Purification Method | Recrystallization (aqueous acetic acid) |

Table 2 : Key Spectroscopic Signatures

| Functional Group | IR (cm⁻¹) | ¹H NMR (δ, ppm) |

|---|---|---|

| Tetrazole ring | 1450–1500 | 8.5–9.0 (s, 1H) |

| 2,4-Dimethylphenyl | ~3000 (C-H) | 6.8–7.3 (m, 3H) |

| -SH (thiol) | 2550–2600 | Not observed* |

*Thiol protons are often broad or absent in ¹H NMR due to exchange broadening.

Table 3 : Hazard and Safety Data

| Hazard Code | Risk Statement | Precautionary Measure |

|---|---|---|

| H315 | Skin irritation | Use nitrile gloves |

| H319 | Eye irritation | Wear safety goggles |

| H335 | Respiratory irritation | Use fume hood/N95 respirator |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.